molecular formula C14H16N2O3 B147643 1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 126068-76-6

1-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B147643
M. Wt: 260.29 g/mol
InChI Key: WBSVXLMLWIBSQF-UHFFFAOYSA-N
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Patent
US07897634B2

Procedure details

4-Methoxyphenylhydrazine hydrochloride (6.05 g, 34.8 mmol) and ethyl 2,4-dioxovalerate (4.45 mL, 31.6 mmol) were stirred overnight at 80° C. in ethanol (80 mL). After the solution was allowed to cool to room temperature, it was diluted with water and extracted with ethyl acetate. The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate. Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes gave 3.1 g of the title compound along with 2.9 g of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.O=[C:13]([CH2:19][C:20](=O)[CH3:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C.O>[CH2:17]([O:16][C:14]([C:13]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=[C:20]([CH3:21])[CH:19]=1)=[O:15])[CH3:18].[CH2:17]([O:16][C:14]([C:13]1[CH:19]=[C:20]([CH3:21])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1)=[O:15])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
4.45 mL
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=C(C1)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07897634B2

Procedure details

4-Methoxyphenylhydrazine hydrochloride (6.05 g, 34.8 mmol) and ethyl 2,4-dioxovalerate (4.45 mL, 31.6 mmol) were stirred overnight at 80° C. in ethanol (80 mL). After the solution was allowed to cool to room temperature, it was diluted with water and extracted with ethyl acetate. The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate. Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes gave 3.1 g of the title compound along with 2.9 g of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.O=[C:13]([CH2:19][C:20](=O)[CH3:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C.O>[CH2:17]([O:16][C:14]([C:13]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=[C:20]([CH3:21])[CH:19]=1)=[O:15])[CH3:18].[CH2:17]([O:16][C:14]([C:13]1[CH:19]=[C:20]([CH3:21])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1)=[O:15])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
4.45 mL
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, 1 N HCl, and saturated sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and SiO2 chromatography with 20-30% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=C(C1)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.